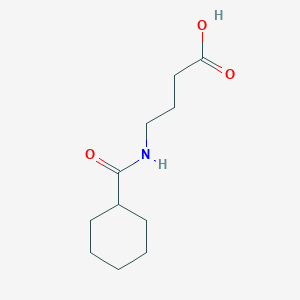

4-(Cyclohexanecarboxamido)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexanecarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h9H,1-8H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHOZYQYSBHPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267844 | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180991-57-5 | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180991-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of "4-(Cyclohexanecarboxamido)butanoic acid"

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com The primary goal is structural simplification by breaking key bonds and identifying strategic disconnections. wikipedia.orgamazonaws.com For this compound, the most logical and strategic disconnection is at the amide bond (a C-N bond), as this bond is readily formed through a variety of reliable synthetic methods. airitilibrary.com

This disconnection, a type of Carbon-Heteroatom (C-N) bond cleavage, simplifies the target molecule into two key synthons:

A cyclohexanecarbonyl cation synthon.

A 4-aminobutanoate anion synthon.

These idealized ionic fragments correspond to readily available or easily synthesizable chemical reagents known as synthetic equivalents. The synthetic equivalents for these synthons are:

Cyclohexanecarboxylic acid or its activated derivatives (e.g., cyclohexanecarbonyl chloride).

4-Aminobutanoic acid (gamma-aminobutyric acid, GABA) or its ester derivatives (e.g., ethyl 4-aminobutanoate).

Classical and Modern Approaches to Amide Bond Formation in Analogous Systems

The formation of an amide bond via the condensation of a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in medicinal and organic chemistry. nih.gov While direct thermal condensation is possible, it often requires high temperatures to dehydrate the initial ammonium carboxylate salt, which can be unsuitable for complex molecules. youtube.com Consequently, a wide array of coupling agents and activation methods have been developed to facilitate this transformation under milder conditions. bath.ac.uk

Classical Approaches: These methods typically involve the in-situ activation of the carboxylic acid to form a species more susceptible to nucleophilic attack by the amine. bath.ac.uk Carbodiimides are a cornerstone of this approach.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. bath.ac.ukaklectures.com The amine then attacks this intermediate to form the amide. A significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC): EDC is a water-soluble analogue of DCC, which simplifies purification as the corresponding urea byproduct can be removed by aqueous extraction. nih.gov

To improve reaction rates and suppress side reactions, these coupling agents are often used with additives.

1-Hydroxybenzotriazole (HOBt): When used with EDC, HOBt forms a reactive HOBt ester, which is less prone to side reactions and more reactive towards the amine, particularly when the amine is electron-deficient. nih.gov

Modern Approaches: Modern methods often employ more sophisticated reagents that offer higher yields, faster reaction times, and greater compatibility with sensitive functional groups. These are often based on phosphonium or uronium salts.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), provides excellent results for even challenging couplings, such as those involving electron-deficient amines. nih.gov

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): This phosphinic chloride reagent is another effective choice for routine amide bond formation. nih.gov

The choice of method depends on factors such as the reactivity of the specific amine and carboxylic acid, the presence of other functional groups, and the desired scale of the reaction. For the synthesis of this compound from cyclohexanecarboxylic acid and 4-aminobutanoic acid, an EDC/HOBt or HATU-based approach would be highly effective. nih.gov

| Coupling Reagent System | Base (Typical) | Key Features | Byproduct |

| DCC | None or DMAP | Inexpensive, effective for simple amides | Dicyclohexylurea (DCU) |

| EDC / HOBt | DIPEA or Et3N | Water-soluble byproduct, reduces side reactions | EDC-urea, HOBt |

| HATU | DIPEA | Very high efficiency, fast reactions, good for hindered substrates | Tetramethylurea |

| BOP-Cl | Et3N | Effective for routine couplings | Phosphinate salts |

Strategies for Functionalizing Butanoic Acid Scaffolds

The butanoic acid moiety is a versatile scaffold that can be synthesized and functionalized through numerous established organic transformations. These methods allow for the introduction of various functional groups and the extension of the carbon chain, providing access to a wide array of derivatives.

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. This process is highly valuable for converting terminal alkenes into primary alcohols. For a butanoic acid scaffold, one could start with an unsaturated precursor like but-3-enoic acid (or its ester). The reaction proceeds by the addition of a borane reagent (e.g., BH3·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). This sequence would install a hydroxyl group at the terminal (C4) position, yielding 4-hydroxybutanoic acid.

Grignard Reagent Applications in Carbon Chain Elongation

Grignard reagents (R-MgX) are powerful carbon nucleophiles used extensively for carbon-carbon bond formation. amazonaws.com They can be employed to construct butanoic acid scaffolds through several routes:

Reaction with CO2: A propylmagnesium bromide Grignard reagent can react with solid carbon dioxide (dry ice) in an ether solvent, followed by acidic workup, to directly yield butanoic acid.

Reaction with Epoxides: The reaction of ethylmagnesium bromide with ethylene oxide provides a classic method for adding a two-carbon unit. This reaction, after acidic workup, yields 1-butanol, which can then be oxidized to butanoic acid.

Reformatsky Reagent Applications

The Reformatsky reaction utilizes an organozinc reagent formed from an α-halo ester and zinc dust. This reagent reacts with aldehydes or ketones to form β-hydroxy esters. While not a direct route to a simple butanoic acid, it is a powerful method for functionalizing a scaffold at the β-position. For instance, the reaction between ethyl bromoacetate, zinc, and acetaldehyde would produce ethyl 3-hydroxybutanoate. This product is a functionalized four-carbon scaffold that can be further modified.

Butyrolactone Ring-Opening Reactions

γ-Butyrolactone is a five-membered cyclic ester that serves as an excellent and direct precursor to 4-substituted butanoic acid derivatives. The strained ring is susceptible to nucleophilic attack, leading to ring-opening.

Hydrolysis: Basic hydrolysis with sodium hydroxide, followed by acidification, cleanly opens the ring to produce 4-hydroxybutanoic acid.

Aminolysis: Reaction with an amine (ammonia or a primary/secondary amine) opens the lactone to form a 4-hydroxyamide. This is a direct route to functionalized butanamides.

Reaction with other Nucleophiles: Stronger nucleophiles, such as Grignard reagents, can also open the lactone ring, providing a pathway for carbon chain extension.

| Functionalization Strategy | Starting Material (Example) | Reagents | Product Type |

| Hydroboration-Oxidation | But-3-enoic acid ester | 1. BH3·THF; 2. H2O2, NaOH | 4-Hydroxybutanoic acid ester |

| Grignard Reaction | Propyl bromide | 1. Mg, ether; 2. CO2; 3. H3O+ | Butanoic acid |

| Reformatsky Reaction | Ethyl bromoacetate + Acetaldehyde | Zn, Benzene | Ethyl 3-hydroxybutanoate |

| Butyrolactone Ring-Opening | γ-Butyrolactone | NaOH, H2O then H3O+ | 4-Hydroxybutanoic acid |

Chiral Pool Synthesis Approaches to Butanoic Acid Derivatives

Chiral pool synthesis, also known as the chiron approach, is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral molecules. ankara.edu.trtcichemicals.combccollegeasansol.ac.in This method is one of the oldest and simplest approaches to asymmetric synthesis, leveraging the inherent chirality of natural compounds like amino acids, monosaccharides, and chiral carboxylic acids to introduce specific stereocenters into a target molecule. bccollegeasansol.ac.inddugu.ac.inethz.ch The core principle is that the pre-existing chiral center(s) in the starting material are preserved throughout the synthetic sequence, guiding the formation of the final product's stereochemistry. ankara.edu.tr

For butanoic acid derivatives, the chiral pool offers several potential starting points. For instance, chiral amino acids such as glutamic acid or aspartic acid, which possess carboxylic acid functionalities and defined stereochemistry, could serve as precursors. Through a series of well-established chemical transformations—including functional group interconversions, protection/deprotection sequences, and chain elongation or degradation—these natural molecules can be converted into chiral butanoic acid synthons.

Table 1: Examples of Chiral Pool Starting Materials and Potential Transformations

| Chiral Pool Source | Relevant Functional Groups | Potential Transformations to Butanoic Acid Derivatives |

| L-Glutamic Acid | α-amino acid, two carboxylic acids | Decarboxylation, deamination, reduction |

| L-Aspartic Acid | α-amino acid, two carboxylic acids | Homologation, functional group manipulation |

| (R)-3-Hydroxybutanoic acid | Secondary alcohol, carboxylic acid | Oxidation, substitution, chain modification |

| Malic Acid | Secondary alcohol, two carboxylic acids | Selective reduction, decarboxylation |

A key consideration in chiral pool synthesis is the potential need to convert poor leaving groups, such as hydroxyl groups, into better ones like tosylates to facilitate nucleophilic substitution reactions. ankara.edu.trbccollegeasansol.ac.in This allows for the introduction of new functionalities and the construction of the desired carbon skeleton while retaining the original stereochemical information.

Stereoselective and Enantioselective Synthetic Routes for Related Chiral Centers

While this compound is itself an achiral molecule, the principles of stereoselective and enantioselective synthesis are crucial for creating chiral analogs or intermediates. These advanced synthetic strategies aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer in preference to others. ddugu.ac.in

Stereoselective Synthesis: This term broadly refers to any reaction that favors the formation of one stereoisomer (either an enantiomer or a diastereomer) over another. ddugu.ac.in

Enantioselective Synthesis: This is a more specific type of stereoselective reaction that produces one enantiomer of a chiral product in excess of the other. ddugu.ac.in This is often achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. ethz.ch

For structures related to this compound, chirality could be introduced at several positions, for example, on the cyclohexane (B81311) ring or along the butanoic acid chain.

Key Asymmetric Synthesis Strategies:

| Strategy | Description | Application to Related Structures |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. tcichemicals.comddugu.ac.inethz.ch | An achiral butanoic acid precursor could be coupled to a chiral auxiliary (e.g., an Evans oxazolidinone) to guide the stereoselective alkylation at the alpha or beta position. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.com This includes transition-metal catalysts with chiral ligands and organocatalysts. | Asymmetric hydrogenation of an unsaturated precursor to the cyclohexane ring could establish chiral centers. Enantioselective C-H functionalization could also be used to introduce substituents stereoselectively. mdpi.com |

| Substrate Control | A pre-existing chiral center in the molecule directs the formation of a new stereocenter. This is a key principle in diastereoselective reactions. ethz.chethernet.edu.et | If a chiral starting material is used (as in chiral pool synthesis), its stereocenter can influence the stereochemical outcome of subsequent additions or cyclizations. |

The efficiency of an enantioselective reaction is measured by its enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in the mixture. ddugu.ac.in

Green Chemistry Approaches to "this compound" Synthesis and its Intermediates

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itkean.edu The synthesis of this compound, which involves the formation of an amide bond, is a prime candidate for the application of these principles. The traditional synthesis would involve coupling cyclohexanecarboxylic acid and 4-aminobutanoic acid (or their respective derivatives like an acid chloride and an ester).

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Design the synthesis to minimize waste generation from the outset. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. Amide coupling reactions can have high atom economy if efficient coupling agents are used. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. Avoid toxic solvents like chlorinated hydrocarbons and hazardous reagents. |

| Designing Safer Chemicals | The final product itself should be designed to have minimal toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents). If used, prefer greener solvents like water, ethanol, or supercritical CO2. unibo.it |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. kean.edu Biocatalysts (enzymes) or metal catalysts can be used for amide bond formation. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce steps, reagents, and waste. kean.edu |

A greener approach to synthesizing the target compound would involve a one-pot reaction between cyclohexanecarboxylic acid and 4-aminobutanoic acid using a catalytic amount of a non-toxic coupling agent in a benign solvent, followed by a simple workup procedure that avoids extensive purification like column chromatography. kean.edu The use of mechanochemistry or microwave-assisted synthesis could also reduce reaction times and energy consumption.

Synthesis of Chemically Modified Derivatives of "this compound"

Structural diversification is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to explore its structure-activity relationship (SAR), improve its properties, or discover new biological activities. The design principles for diversifying this compound would involve targeted modifications of its three main components: the cyclohexane ring, the amide linker, and the butanoic acid chain.

Key Diversification Strategies:

Isosteric/Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties. For example, replacing the cyclohexane ring with a phenyl ring, a piperidine ring, or another cyclic system. The carboxylic acid could be replaced with a tetrazole or a hydroxamic acid.

Homologation: Increasing the length of a carbon chain, for instance, by extending the butanoic acid chain to a pentanoic or hexanoic acid.

Ring Variation: Altering the size or type of a ring system. The cyclohexane ring could be contracted to a cyclopentyl or expanded to a cycloheptyl ring.

Functional Group Introduction/Modification: Adding new functional groups (e.g., hydroxyl, amino, halogen) to the cyclohexane ring to probe new interactions with a biological target.

Conformational Constraint: Introducing rigidity into the molecule to lock it into a specific conformation. nih.gov This could be achieved by introducing double bonds or fusing another ring to the cyclohexane scaffold. nih.gov

The core structure of this compound can be considered a "scaffold" that can be "decorated" with various functional groups to generate a library of analogs. This strategy allows for a systematic exploration of the chemical space around the parent molecule.

Table 3: Scaffold Decoration Points and Potential Modifications

| Molecular Scaffold | Decoration Point | Potential Modifications |

| Cyclohexane Ring | C1 (attached to carbonyl) | Introduction of substituents (e.g., methyl, hydroxyl) |

| C2, C3, C4 | Addition of alkyl, aryl, halogen, or polar functional groups | |

| Amide Linker | N-H proton | Replacement with an N-alkyl group (e.g., N-methyl) |

| Butanoic Acid Chain | α-carbon (C2) | Alkylation, arylation, introduction of stereocenters |

| β-carbon (C3) | Alkylation, introduction of stereocenters | |

| Carboxylic Acid | Esterification, conversion to amides, reduction to alcohol |

Scaffold hopping is a more advanced strategy where the core scaffold is replaced entirely with a structurally different one that maintains a similar 3D arrangement of key pharmacophoric features. nih.gov For example, the cyclohexyl-amide moiety could be replaced by a different template that presents a hydrophobic group and a hydrogen bond donor in a similar spatial orientation.

The synthesis of functionalized analogs of this compound relies on robust methods for amide bond formation and the availability of diverse starting materials. sci-hub.stnih.govnih.gov

Synthesis of Amide Analogues: The primary method for creating the amide bond is through the coupling of a carboxylic acid and an amine. sci-hub.st A widely used and efficient protocol involves activating the carboxylic acid (a substituted cyclohexanecarboxylic acid) with a coupling reagent, which then reacts with the amine (a substituted 4-aminobutanoic acid derivative). researchgate.net

Common coupling systems include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.govresearchgate.net

Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

By starting with a variety of substituted cyclohexanecarboxylic acids and substituted 4-aminobutanoic acids, a diverse library of amide analogues can be generated.

Synthesis of Carboxylic Acid Analogues: The carboxylic acid moiety can be modified post-synthesis or by using a modified starting material.

Esterification: The carboxylic acid can be converted to various esters (methyl, ethyl, benzyl) by reacting it with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or using alkylating agents.

Amidation: The carboxylic acid can be coupled with another amine using the methods described above to form a diamide derivative.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

These synthetic strategies provide a versatile toolbox for creating a wide range of chemically modified derivatives, enabling a thorough investigation of the molecule's structure-property relationships.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-(Cyclohexanecarboxamido)butanoic acid, while standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for complete and unambiguous assignment of all proton and carbon signals.

Two-dimensional NMR experiments are critical for establishing the precise connectivity of atoms within the molecule by correlating signals that would be difficult to resolve or assign from 1D spectra alone. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). In the COSY spectrum of this compound, cross-peaks would confirm the following connectivities:

Within the butanoic acid chain, the protons at C2 would show a correlation to the protons at C3, which in turn would correlate with the protons at C4.

Within the cyclohexyl ring, a complex network of correlations would be observed, connecting the methine proton at C1' to its neighbors at C2' and C6', and subsequently around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). libretexts.org It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal for the -CH₂- group adjacent to the carboxylic acid (C2) would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.

A correlation between the amide proton (N-H) and both the amide carbonyl carbon (C1') and the butanoic acid carbonyl carbon (C1).

Correlations from the protons on C4 of the butanoic acid chain to the amide carbonyl carbon (C1').

Correlations from the methine proton (H1') of the cyclohexane (B81311) ring to the amide carbonyl carbon (C1').

These combined 2D NMR experiments provide a definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and molecular fragments. bmrb.iodocbrown.infodocbrown.info

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 (broad s) | ~175-180 |

| C2 (-CH₂COOH) | ~2.3 | ~30-35 |

| C3 (-CH₂-) | ~1.8 | ~20-25 |

| C4 (-CH₂NH) | ~3.2 | ~35-40 |

| N-H | ~7.5-8.5 (broad t) | - |

| C1' (Amide C=O) | - | ~175-178 |

| C1'' (Cyclohexyl CH) | ~3.7 | ~45-50 |

| C2''/C6'' (Cyclohexyl CH₂) | ~1.2-1.8 | ~30-35 |

| C3''/C5'' (Cyclohexyl CH₂) | ~1.1-1.8 | ~25-30 |

| C4'' (Cyclohexyl CH₂) | ~1.1-1.8 | ~25-30 |

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds as it can affect physical properties. While solution NMR spectra of different polymorphs are identical, solid-state NMR (ssNMR) is a powerful tool for their differentiation. jeol.comirispublishers.com

In an ssNMR experiment, the chemical shifts of atomic nuclei are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and molecular conformation within the crystal lattice. researchgate.net Different polymorphs of this compound would exhibit distinct molecular packing and/or conformations, leading to measurable differences in their ¹³C ssNMR spectra. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. irispublishers.com For this compound, the carbon signals of the carbonyl groups and the carbons in the flexible butanoic acid chain would be particularly sensitive to conformational changes and hydrogen-bonding patterns, making them excellent probes for identifying and distinguishing different polymorphic forms. dur.ac.uk Thus, ssNMR serves as an indispensable method for characterizing the solid-state structure of the compound. researchgate.net

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₁H₁₉NO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass. chimia.ch

Calculated Exact Mass for C₁₁H₁₉NO₃: 213.1365 g/mol

Expected [M+H]⁺ ion: 214.1438 m/z

Expected [M-H]⁻ ion: 212.1292 m/z

Observing an ion with a mass corresponding to these values within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce product ions. uab.edu The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the fragmentation pathways would be dictated by the presence of the amide and carboxylic acid functional groups. Key fragmentation events would likely include:

Amide Bond Cleavage: A primary fragmentation pathway would be the cleavage of the C-N amide bond, leading to the formation of a cyclohexylcarbonyl ion and a 4-aminobutanoic acid fragment.

Loss of Water and CO: The carboxylic acid moiety can undergo characteristic losses, such as the neutral loss of water (H₂O) or carbon monoxide (CO).

Cyclohexane Ring Fragmentation: The cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions. cas.cn

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 214.14 | 196.13 | H₂O (18.01) | Loss of water from carboxylic acid |

| 214.14 | 111.08 | C₄H₇NO₂ (101.06) | Cyclohexylcarbonyl cation ([C₇H₁₁O]⁺) |

| 214.14 | 102.08 | C₇H₁₂O (112.09) | Protonated 4-aminobutanoic acid ([C₄H₁₀NO₂]⁺) |

| 111.08 | 83.08 | CO (27.99) | Cyclohexyl cation ([C₆H₁₁]⁺) from [C₇H₁₁O]⁺ |

| 102.08 | 84.07 | H₂O (18.01) | Loss of water from protonated 4-aminobutanoic acid |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar bonds. The IR spectrum of this compound would be characterized by several key absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretches. docbrown.info

An N-H stretching vibration for the secondary amide around 3300 cm⁻¹. spcmc.ac.in

Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (Amide I band, ~1650 cm⁻¹). openstax.orgoregonstate.edu

An N-H bending vibration (Amide II band) around 1550 cm⁻¹.

C-H stretching vibrations for the aliphatic cyclohexane and butanoic acid chains just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR. For this molecule, Raman spectroscopy would be effective for observing:

C-C bond vibrations within the cyclohexane ring and the aliphatic chain.

Symmetric C-H stretching modes.

The C=O stretching vibrations, which are also Raman active.

The precise positions and shapes of these bands in both IR and Raman spectra can be influenced by hydrogen bonding and molecular conformation, making these techniques useful for studying intermolecular interactions and conformational isomers.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | - | Broad, Strong (IR) |

| N-H stretch (Amide) | ~3300 | ~3300 | Medium (IR), Weak (Raman) |

| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | Strong (IR), Medium (Raman) |

| C=O stretch (Amide I) | ~1650 | ~1650 | Strong (IR), Strong (Raman) |

| N-H bend (Amide II) | ~1550 | - | Medium (IR) |

| CH₂ bend/scissoring | ~1465 | ~1465 | Medium (IR & Raman) |

| C-N stretch | ~1250 | ~1250 | Medium (IR & Raman) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Related Structures

A relevant example is the X-ray crystal structure determination of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a derivative of glutaric acid amide. mdpi.comresearchgate.net In this structure, the molecule's backbone assumes an extended, all-trans configuration. researchgate.net However, the terminal carboxylic acid and the phenyl groups are twisted out of the main plane, demonstrating the conformational intricacies that X-ray analysis can reveal. researchgate.net

The most significant aspect of the crystal structure analysis is often the elucidation of the supramolecular assembly, which is dictated by non-covalent interactions. In the case of the glutaric acid-amide derivative, the molecular packing is characterized by the formation of supramolecular tapes held together by strong hydrogen bonds. mdpi.comresearchgate.net These interactions include both carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. mdpi.comresearchgate.net Such detailed analysis of crystal packing is crucial for understanding the physical properties of the solid material and for crystal engineering.

For a chiral molecule, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute stereochemistry, providing an unambiguous assignment of R/S configuration at each stereocenter. nih.gov

Interactive Table 1: Crystallographic Data for a Related Glutaric Acid-Amide Derivative (Note: Data is for 4-[(4-chlorophenyl)carbamoyl]butanoic acid as an illustrative example)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(8) |

| b (Å) | 5.0123(4) |

| c (Å) | 20.3451(15) |

| β (°) | 98.765(6) |

| Volume (ų) | 1131.0(2) |

| Z | 4 |

| Key H-Bond (Donor-Acceptor) | O–H···O(carbonyl), N–H···O(amide) |

| H-Bond Distance (O···O) | 2.651(4) Å |

| H-Bond Distance (N···O) | 3.027(4) Å |

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique used to investigate the stereochemistry of chiral compounds. nih.gov It is particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable single crystals.

The ECD spectrum of a chiral molecule is highly sensitive to its spatial arrangement, including both its absolute configuration and its conformational preferences in solution. nih.govmdpi.com For a molecule like this compound, if a chiral center were present (for instance, in a substituted cyclohexane ring or as part of an amino acid-derived moiety), ECD would be a powerful tool for its stereochemical elucidation.

The process often involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net By calculating the theoretical spectra for different possible stereoisomers (e.g., R vs. S), a match with the experimental spectrum allows for the assignment of the absolute configuration.

Interactive Table 2: Theoretical ECD Data for Different Conformers of a Chiral Molecule (Illustrative Example) (Note: This data is hypothetical, illustrating how different conformers contribute to the final spectrum)

| Conformer | Relative Free Energy (kcal/mol) | Boltzmann Population (%) | Key ECD Peak 1 (nm) | Rotational Strength (R) | Key ECD Peak 2 (nm) | Rotational Strength (R) |

| Conformer A | 0.00 | 65.1 | 215 | +25.3 | 195 | -15.8 |

| Conformer B | 0.50 | 23.9 | 220 | +5.2 | 200 | +10.1 |

| Conformer C | 1.20 | 11.0 | 210 | -10.5 | 190 | +8.4 |

| Boltzmann Averaged | - | 100 | ~216 | +17.1 (Calculated) | ~196 | -8.5 (Calculated) |

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.comresearchgate.net It is widely employed to determine optimized molecular geometry and electronic properties. nih.gov Calculations for 4-(Cyclohexanecarboxamido)butanoic acid are typically performed using a basis set like B3LYP/6-31+G(d) to achieve a balance between accuracy and computational cost. biointerfaceresearch.com Such calculations begin with the optimization of the molecule's ground-state geometry, ensuring all forces on the atoms are minimized.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the amide and carboxyl groups, while the LUMO would be distributed over areas that can accept electron density. Analysis of the energy gap helps predict how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Properties

The following table shows representative data that would be obtained from a DFT calculation on this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.92 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.93 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. mdpi.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. biointerfaceresearch.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions.

For this compound, NBO analysis would reveal key hyperconjugative and steric interactions. Significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of adjacent sigma bonds. For instance, the interaction between the nitrogen lone pair and the carbonyl (C=O) π* orbital is characteristic of amide resonance. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating stronger interactions. This analysis helps to rationalize the molecule's conformational preferences and electronic distribution. researchgate.net

Table 2: Representative NBO Analysis of Key Intramolecular Interactions

This table presents hypothetical stabilization energies (E(2)) for significant orbital interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 55.8 | Amide resonance, charge delocalization |

| LP (O) of C=O | σ* (N-C) | 2.5 | Hyperconjugation |

| LP (O) of COOH | σ* (C-C) | 2.1 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | 4.5 | C-H to C-C hyperconjugation |

Note: The data in this table is for illustrative purposes to demonstrate the typical output of an NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. numberanalytics.com It maps the electrostatic potential onto the electron density surface. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. numberanalytics.comwuxiapptec.com

In this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.net The most positive potential would be located around the acidic hydrogen of the carboxyl group and the hydrogen of the amide (N-H) group, highlighting them as primary sites for deprotonation and nucleophilic attack. wuxiapptec.com This information is invaluable for predicting how the molecule will interact with biological receptors or other reactants. numberanalytics.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations analyze a static molecule, Molecular Dynamics (MD) simulations study its dynamic behavior over time. ligandbook.org By solving Newton's equations of motion for a system of atoms, MD provides insights into molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. uq.edu.au

The interaction of a solute with solvent molecules can significantly influence its stability, conformation, and reactivity. MD simulations can model this compound in various solvents (e.g., water, ethanol) to study its solvation dynamics. By analyzing the radial distribution functions and coordination numbers, researchers can understand how solvent molecules arrange themselves around the solute's functional groups. This is particularly relevant for optimizing reaction conditions, as the solvent shell can affect the accessibility of reactive sites and stabilize transition states.

This compound possesses considerable conformational flexibility due to several rotatable single bonds. The four-carbon chain can fold in various ways, and the cyclohexane (B81311) ring can undergo ring flips between chair conformations. youtube.com MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the pathways for transitioning between them.

A key area of investigation would be the relative orientation of the bulky cyclohexyl group and the polar carboxylic acid group. These simulations can determine the most probable spatial arrangements, which are governed by a balance of intramolecular hydrogen bonding, steric hindrance, and hydrophobic interactions. Understanding the preferred conformations is crucial for predicting how the molecule might fit into a binding site of a protein or enzyme. youtube.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. ddg-pharmfac.netresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured data. mdpi.com Once validated, these models can be used to predict the activity or properties of new, untested compounds. nih.gov

While specific QSAR models for this compound have not been detailed in the reviewed literature, the methodology is broadly applicable for predicting its potential biological effects in preclinical assays. nih.gov The development of such a model involves several key steps: compiling a dataset of structurally related compounds with known biological activities, calculating a wide range of molecular descriptors for each compound, and using statistical methods to build and validate a predictive model. ddg-pharmfac.netuniroma1.it

The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data and the selection of appropriate molecular descriptors. chemmethod.com These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For a compound like this compound, relevant descriptors would capture its hydrophobicity, size, shape, and capacity for hydrogen bonding. By establishing a correlation between these descriptors and a specific biological activity (e.g., enzyme inhibition, receptor binding), a validated QSAR model could screen for potential therapeutic applications and prioritize experimental testing. nih.govnih.gov

Table 1: Common Molecular Descriptors in QSAR Modeling

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Size, branching, and shape of the molecular graph. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons, reactivity, and polarity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Lipophilicity and ability to cross cell membranes. |

| 3D/Geometric | van der Waals Volume, Surface Area | Three-dimensional size and shape of the molecule. |

This table presents examples of molecular descriptors commonly used to build QSAR models for predicting biological activity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physicochemical properties, including those that influence synthetic outcomes like reaction yield and product purity. researchgate.net For the synthesis of this compound, which is typically formed through an amide coupling reaction between a cyclohexanecarboxylic acid derivative and a 4-aminobutanoic acid derivative, specific molecular descriptors of the reactants and the product can be correlated with the efficiency of the reaction. nih.govmasterorganicchemistry.com

Factors such as the steric hindrance around the reactive centers, the electronic nature of the reactants, and the stability of the final amide product can significantly impact the reaction's success. numberanalytics.com For instance, computational models, including those built with graph neural networks, are being developed to predict DFT-level descriptors that correlate with the rates of amide coupling reactions. rsc.org By analyzing descriptors related to the reactants' geometries and electronic properties, a QSPR model could predict optimal reaction conditions or identify reactant derivatives that might lead to higher yield or purity. nih.gov

Table 2: Potential Molecular Descriptors for QSPR Analysis of Synthesis

| Reactant/Product | Descriptor | Potential Influence on Yield/Purity |

|---|---|---|

| Cyclohexanecarboxylic Acid (activated) | Steric parameters (e.g., Tolman cone angle for catalyst) | High steric bulk may hinder nucleophilic attack, reducing yield. |

| 4-Aminobutanoic Acid | Nucleophilicity of the amine group (e.g., NBO charge on Nitrogen) | Higher nucleophilicity can lead to faster reaction rates and higher yield. |

| This compound | Product Stability (e.g., calculated heat of formation) | A more stable product can drive the reaction equilibrium towards completion. |

| Solvent/Catalyst | Polarity, Dielectric Constant | Can influence reactant solubility and stabilize transition states, affecting reaction rate and yield. numberanalytics.com |

This table outlines examples of molecular descriptors that could be used in a QSPR model to analyze and predict the synthetic yield or purity of this compound.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential molecular targets and understanding the structural basis of a ligand's activity. researchgate.net

In the absence of experimental structural data for this compound complexed with a protein, molecular docking serves as a primary tool to hypothesize its binding modes. nih.gov The process involves computationally placing the ligand into the active site or binding pocket of a macromolecular target. mdpi.com Scoring functions are then used to estimate the binding affinity for different poses, with lower binding energy scores generally indicating a more stable interaction. researchgate.net

Docking studies on analogous compounds, such as other butanoic acid or carboxamide derivatives, have successfully predicted their interactions with various protein targets. nih.govnih.gov For this compound, this approach could be used to screen a library of proteins to identify potential targets. Once a target is identified, docking can reveal how the ligand's distinct chemical features—the bulky hydrophobic cyclohexyl group, the hydrogen-bonding amide linkage, and the charged carboxylate group—orient themselves within the binding pocket to achieve a favorable binding conformation. acs.org

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site is performed. nih.gov These non-covalent interactions are critical for molecular recognition and binding affinity. nih.gov

For this compound, each of its functional components would be expected to form distinct types of interactions:

Cyclohexyl Ring: This bulky, nonpolar group would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. mdpi.com

Amide Group: The amide linkage is a classic hydrogen bond donor (N-H) and acceptor (C=O). It would be expected to form crucial hydrogen bonds with polar or charged residues like Asparagine, Glutamine, Serine, or Arginine within the binding site. nih.gov

Carboxylic Acid/Carboxylate Group: At physiological pH, this group is typically deprotonated to a carboxylate. It can form strong ionic interactions (salt bridges) with positively charged residues like Lysine and Arginine, as well as hydrogen bonds with various polar residues. acs.org

The specific pattern and strength of these interactions determine the ligand's affinity and selectivity for its target. acs.org

Table 3: Predicted Interactions for Functional Moieties of this compound

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Cyclohexyl Ring | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine, Threonine (side-chain carbonyls) |

| Amide C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Carboxylate (COO⁻) | Ionic Bond, Hydrogen Bond | Arginine, Lysine, Histidine (positively charged residues) |

This table summarizes the likely non-covalent interactions between the functional groups of the target compound and amino acid residues within a hypothetical protein binding pocket.

Computational Catalysis for Reaction Mechanism Prediction and Optimization

Computational catalysis, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction mechanisms at the atomic level. acs.orgacs.org This approach can be applied to the synthesis of this compound to predict reaction pathways, identify intermediates and transition states, and ultimately optimize reaction conditions. researchgate.netrsc.org

The formation of the amide bond is a critical transformation in chemistry. nih.gov Computational studies can elucidate the mechanisms of various catalytic systems used for this reaction. researchgate.net For the synthesis of the title compound, DFT calculations could model the entire reaction coordinate for the coupling of cyclohexanecarboxylic acid and 4-aminobutanoic acid. This would involve calculating the energy barriers for different steps, such as the activation of the carboxylic acid (e.g., by a coupling reagent), the nucleophilic attack of the amine, the formation and breakdown of the tetrahedral intermediate, and the role of a catalyst in lowering the activation energies of these steps. acs.orgresearchgate.net Such studies can compare different catalysts or synthetic routes, providing insights that guide the development of more efficient, selective, and environmentally friendly synthetic protocols. acs.orgresearchgate.netnih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Method Development for Purity Assessment and Quantification

The selection of a chromatographic method is dictated by the physicochemical properties of the analyte and the objective of the analysis. For a compound like 4-(Cyclohexanecarboxamido)butanoic acid, which possesses both a carboxylic acid group and an amide linkage, several chromatographic strategies can be employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound.

UV Detection: Due to the presence of the amide and carboxyl functional groups, the compound lacks a significant chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at low wavelengths, such as 200-210 nm, where the carboxyl group absorbs. shimadzu.comnih.gov Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic solvent (like acetonitrile (B52724) or methanol), to achieve adequate retention and separation from impurities on a reversed-phase column (e.g., C18). researchgate.net Acidifying the mobile phase (e.g., pH < 3) is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the column. nih.govresearchgate.net

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers significantly higher selectivity and sensitivity. shimadzu.comnih.gov MS detection can overcome the limitations of non-specific UV detection, especially in complex matrices. thermofisher.com For quantification, a tandem mass spectrometer (MS/MS) operating in Selected Reaction Monitoring (SRM) mode would be used. nih.gov This involves selecting the precursor ion (the molecular ion of the target compound) and a specific product ion generated through fragmentation, providing a high degree of certainty in identification and quantification. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully developed for another butanoic acid derivative, 4-oxo-4-(3-pyridyl)butanoic acid, demonstrating the power of this technique. nih.gov

Table 1: Illustrative HPLC-UV/MS Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention for moderately polar organic compounds. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Formic acid ensures the analyte is in its non-ionized form for better retention and is compatible with MS detection. sielc.com |

| Gradient | 5% B to 95% B over 15 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 0.8 mL/min | A typical flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| UV Detection | 210 nm | Detects the carboxyl functional group. nih.gov |

| MS Detection | Electrospray Ionization (ESI) in Negative Mode | ESI is suitable for polar molecules; negative mode is effective for detecting deprotonated carboxylic acids. |

| MS/MS Transition | Hypothetical: [M-H]⁻ → Product Ion | Provides high selectivity for quantification. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its high polarity and low volatility.

To make the compound suitable for GC analysis, a derivatization step is mandatory. scielo.brd-nb.info This process converts the polar carboxylic acid group into a less polar, more volatile ester. Common derivatization strategies for organic acids include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters. d-nb.infocoresta.org

Alkylation: Converting the acid to a methyl or ethyl ester using reagents like diazomethane (B1218177) or BF3/methanol (B129727). d-nb.info

Once derivatized, the compound can be analyzed by:

GC-Flame Ionization Detection (GC-FID): FID provides a robust and linear response for quantifiable analysis of most organic compounds. It is a reliable technique for purity assessment when all components are known to respond effectively. nih.govvfu.cz

GC-Mass Spectrometry (GC-MS): This is the gold standard for identification. metbio.net The mass spectrometer fragments the eluting derivative, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unequivocal identification of the compound and characterization of unknown impurities. scielo.brjfda-online.com

Table 2: Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Silylation with BSTFA to form TMS-ester | Common, effective method to increase volatility of carboxylic acids. d-nb.info |

| Column | DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm) | Standard, robust column for general-purpose GC-MS analysis. scielo.br |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. d-nb.info |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Temperature ramp separates compounds based on boiling points. scielo.br |

| Injector | Splitless or Split (e.g., 20:1) at 250 °C | Prevents thermal degradation and accommodates different concentrations. metbio.net |

| Detector | Mass Spectrometer | Provides identification based on mass spectra. metbio.net |

| MS Mode | Electron Ionization (EI) at 70 eV, Full Scan (m/z 50-550) | Standard EI energy produces reproducible fragmentation patterns for library matching. metbio.net |

Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that separates ionized compounds from non-ionized or weakly ionized compounds in an aqueous mobile phase. diduco.comoup.com This technique is particularly well-suited for the analysis of organic acids. shimadzu.comshimadzu.com

The separation mechanism is based on the Donnan exclusion principle, where a stationary phase (a strong cation exchange resin in the H+ form) possesses fixed negative charges (sulfonate groups). oup.com These charges repel the negatively charged anions of strong acids, causing them to elute quickly in the void volume. shimadzu.comthermofisher.com Weaker acids, like this compound, exist in a partial equilibrium between their ionized and non-ionized forms. The neutral, non-ionized form can penetrate the pores of the stationary phase resin and be retained, allowing for separation from other ionic species and from other organic acids based on differences in their acidity (pKa). shimadzu.comdiduco.com IEC is highly effective for analyzing organic acids in complex aqueous samples, as it effectively separates them from interfering inorganic anions. thermofisher.com

Method Validation for Analytical Procedures

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose. routledge.comich.org Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification and/or identification of this compound. The validation process follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Specificity and selectivity are critical parameters in method validation, though the terms are often used interchangeably. researchgate.netechemi.com

Specificity is the ability of the method to produce a response only for the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. chromatographytoday.comloesungsfabrik.de In an assay, this is demonstrated by showing that the presence of these other materials does not affect the accuracy of the analyte's measurement. chromatographytoday.com

Selectivity refers to the method's ability to distinguish and separate the analyte from other substances in the sample. researchgate.netresearchgate.net A method is considered selective if it can resolve the analyte peak from all other potential peaks. loesungsfabrik.de

For an HPLC-UV method, specificity is typically demonstrated by spiking the sample with known impurities and degradation products to show that the primary analyte peak is well-resolved and that its quantification is unaffected. loesungsfabrik.de For highly specific methods like LC-MS/MS, specificity is inherent in the detection of a unique precursor-to-product ion transition, which is highly unlikely to be produced by any other compound in the sample.

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is determined by preparing and analyzing a series of at least five standards of known concentrations. The results are plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r² ≥ 0.99) is typically required to prove linearity. nih.govresearchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method.

LOD is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net

LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

LOD and LOQ are commonly estimated from the calibration curve using the following equations, where 'S' is the slope of the curve and 'σ' is the standard deviation of the response (often approximated by the standard deviation of the y-intercepts or the residual standard deviation of the regression line). und.edusepscience.com

LOD = 3.3 * (σ / S) und.edusepscience.com

LOQ = 10 * (σ / S) und.edusepscience.com

The calculated LOD and LOQ values should be experimentally verified by analyzing samples at these concentrations. sepscience.com

Table 3: Summary of Typical Validation Parameters for a Quantitation Method

| Parameter | Acceptance Criterion (Typical) | Purpose |

|---|---|---|

| Specificity / Selectivity | Analyte peak is resolved from impurities (Resolution > 2); no interference at the analyte retention time in blanks. | Ensures the signal is only from the analyte of interest. chromatographytoday.com |

| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | Confirms a proportional relationship between concentration and response. nih.gov |

| Accuracy | Recovery of 98-102% for spiked samples. | Measures the closeness of the test results to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. | Measures the agreement between repeated analyses of the same sample. |

| LOD (Hypothetical) | e.g., 0.1 µg/mL | Defines the lowest detectable concentration. researchgate.net |

| LOQ (Hypothetical) | e.g., 0.3 µg/mL | Defines the lowest quantifiable concentration. researchgate.net |

Precision and Accuracy Assessments

The validation of any quantitative analytical method hinges on demonstrating its precision and accuracy. These parameters ensure that the method can reliably and consistently measure the concentration of an analyte. nih.gov According to international guidelines such as those from the International Council for Harmonisation (ICH), these assessments are mandatory to confirm a method is fit for its intended purpose. ich.orgfda.gov

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Evaluates variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Measures the precision between different laboratories, which is critical for method transfer.

Accuracy refers to the closeness of the mean test results obtained by the method to the true or accepted reference value. gmp-compliance.org It is determined by analyzing samples with known concentrations of the analyte (Quality Control or QC samples) and is reported as the percentage of the nominal value.

For the quantitative analysis of this compound, precision and accuracy would be assessed by repeatedly analyzing QC samples prepared in the relevant biological matrix. These QCs are typically prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). ich.org The general acceptance criteria stipulate that the mean accuracy value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ). ich.org

Table 1: Illustrative Precision and Accuracy Data for this compound Analysis

This table represents hypothetical data from an intra-assay precision and accuracy assessment for this compound in human plasma.

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Acceptance Criteria (Accuracy/Precision) |

| LLOQ | 1.0 | 5 | 1.08 | 108.0 | 7.5 | ±20% / ≤20% |

| Low | 3.0 | 5 | 2.89 | 96.3 | 5.2 | ±15% / ≤15% |

| Medium | 50 | 5 | 52.1 | 104.2 | 4.1 | ±15% / ≤15% |

| High | 150 | 5 | 145.5 | 97.0 | 3.8 | ±15% / ≤15% |

Sample Preparation and Derivatization Techniques for Complex Matrices

Analyzing analytes in complex biological matrices like blood, plasma, or urine presents significant challenges due to the presence of endogenous components such as proteins, salts, and lipids, which can interfere with analysis and cause matrix effects. nih.govnih.gov Therefore, a robust sample preparation step is essential to extract this compound and remove these interferences before instrumental analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The analyte is extracted from the aqueous biological sample into an organic solvent, leaving many interferences behind. unimi.it

Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid adsorbent. nih.gov Interferences can be washed away, and the analyte of interest is then eluted with a different solvent. Micro-solid phase extraction (μ-SPE) is a miniaturized version that reduces solvent consumption. nih.gov

For a compound like this compound, which contains a carboxylic acid group, derivatization is often a critical step, especially for gas chromatography (GC) analysis. restek.comresearchgate.net The polar nature of the carboxylic acid group makes it non-volatile and prone to poor peak shape during GC analysis. restek.com Derivatization converts the polar functional group into a less polar, more volatile, and more thermally stable derivative. researchgate.netgcms.cz For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and thus sensitivity. nih.gov

Common derivatization approaches for carboxylic acids include:

Alkylation (Esterification): This is the most common method, converting the carboxylic acid to an ester. Reagents like BF₃ in methanol or butanol are frequently used. researchgate.netnih.gov

Silylation: This involves replacing the acidic hydrogen with a silyl (B83357) group, such as a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comnih.gov

Amide-forming Reactions: For LC-MS analysis, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) can be used in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form derivatives that ionize well in the mass spectrometer. nih.govnih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. | Fast, simple, inexpensive. | Non-selective, may result in significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for non-polar analytes. | Labor-intensive, requires large volumes of organic solvents. |

Bioanalytical Method Development for Quantitative Analysis in Biological Samples (Preclinical)

The development and validation of a bioanalytical method are essential for quantifying drug concentrations in biological samples from preclinical studies. ich.orgfda.gov These data are fundamental for determining the pharmacokinetic (PK) profile of a compound like this compound, which informs its absorption, distribution, metabolism, and excretion (ADME) characteristics. The entire process, from development through validation and application, is governed by regulatory guidelines, such as the ICH M10 guideline, to ensure the reliability of the data. ich.orgfda.gov

The development process for a quantitative bioanalytical method typically involves:

Defining Method Requirements: Based on the compound's properties and the study's needs, the required sensitivity, analytical range, and matrix are defined. fda.gov

Selection of Analytical Platform: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. mdpi.comthermofisher.comnih.gov

Method Optimization: This includes optimizing the sample extraction procedure, chromatographic conditions (column, mobile phases, gradient) to achieve good separation and peak shape, and mass spectrometric parameters (ion source settings, selection of precursor and product ions for Multiple Reaction Monitoring) to maximize signal intensity.

Method Validation: A full validation is performed to demonstrate that the method is suitable for its intended purpose. ich.org This involves a series of experiments to assess key parameters as summarized in the table below.

Table 3: Key Parameters for Preclinical Bioanalytical Method Validation

This table outlines the essential validation parameters and their purpose for a hypothetical LC-MS/MS method for this compound.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences. gmp-compliance.org | Response from interfering components should be ≤20% of the LLOQ response. ich.org |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over a specific range. gmp-compliance.org | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). ich.org |

| Accuracy & Precision | To confirm the method provides accurate and reproducible results across the analytical range. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ). ich.org |

| Sensitivity (LLOQ) | To define the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response at LLOQ must be distinguishable from blank and meet accuracy/precision criteria. |

| Recovery | To assess the efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the analyte's ionization. | CV of the matrix factor across different lots of matrix should be ≤15%. |

| Stability | To ensure the analyte is stable during sample collection, processing, storage, and analysis. ich.org | Mean concentration of stability samples should be within ±15% of nominal concentration. ich.org |

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netbiomedpharmajournal.org When applied to analytical methods, this is termed Analytical QbD (AQbD). researchgate.net The goal of AQbD is to develop a robust and flexible analytical method where the impact of variations in method parameters on performance is well understood. researchgate.net This modern approach moves away from traditional, one-factor-at-a-time experimentation towards a more comprehensive and efficient strategy. qjmhs.com

The implementation of AQbD for an analytical method for this compound would follow a structured lifecycle approach:

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics (e.g., peak resolution, retention time, accuracy) that must be controlled to meet the ATP. CMPs are the method variables (e.g., mobile phase pH, column temperature, gradient slope) that can affect the CQAs. A risk assessment is performed to identify which parameters are most critical. researchgate.netbiomedres.us

Design of Experiments (DoE): Instead of testing one variable at a time, DoE is used to systematically and efficiently study the effects of multiple CMPs and their interactions on the CQAs. qjmhs.com

Establish a Method Operable Design Region (MODR): The data from the DoE studies are used to create a mathematical model that defines the multidimensional space of method parameters within which the method is proven to perform robustly and meet the ATP requirements. researchgate.net Working within the MODR provides flexibility without needing revalidation for minor adjustments.

Develop a Control Strategy and Continuous Improvement: A control strategy, including system suitability tests, is defined to ensure the method performs as expected during routine use. The knowledge gained during development allows for continuous improvement throughout the method's lifecycle. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aniline |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Prodrug Strategies and Targeted Delivery Approaches Conceptual and Preclinical

Rationale for Prodrug Design Based on "4-(Cyclohexanecarboxamido)butanoic acid" Scaffold (Conceptual)